Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate
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Overview
Description
Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate: is a synthetic organic compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This compound is characterized by the presence of a tert-butyl group, a methylsulfanyl group, and a diazepine ring structure. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of the diazepine ring through cyclization reactions involving diamines and carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to enhance efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the diazepine ring or other functional groups.
Substitution: The tert-butyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Modified diazepine derivatives.
Substitution: Compounds with different alkyl or functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity. These properties make it a candidate for drug discovery and development .
Medicine: In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
- Ethyl 2-({[(6-tert-butyl-3-(methylsulfanyl)-5-oxo-1,2,4-triazin-4(5H)-yl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1,3-benzothiazole-3(2H)-carboxylate .
Tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate: can be compared with other diazepine derivatives and compounds containing tert-butyl and methylsulfanyl groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 3-methylsulfanyl-2,5,6,7-tetrahydro-1,4-diazepine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-6-12-9(8-13)16-4/h5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMSWQJNYAOOHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN=C(C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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